N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylamino group, a dimethoxyphenyl group, and a pyrazole ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve the following steps:
Formation of the cyclopropylamino intermediate: This can be achieved by reacting cyclopropylamine with an appropriate carbonyl compound under controlled conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling reactions: The final compound is formed by coupling the cyclopropylamino intermediate with the pyrazole ring and the dimethoxyphenyl group using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide
- N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide
- N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of the cyclopropylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-28-21(14-20(27-28)19-13-18(31-2)10-11-22(19)32-3)24(30)26-17-6-4-15(5-7-17)12-23(29)25-16-8-9-16/h4-7,10-11,13-14,16H,8-9,12H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYZXQCDCCITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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